3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one
Description
3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one is a heterocyclic compound featuring a dihydropyridazinone core fused with an aminopyrimidine moiety and a 4-chlorophenyl substituent. Notably, aminopyrimidine derivatives are often explored as kinase inhibitors due to their ability to mimic ATP-binding motifs .
Properties
IUPAC Name |
3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O/c15-9-1-3-10(4-2-9)20-8-6-12(21)13(19-20)11-5-7-17-14(16)18-11/h1-8H,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIVBBUPFLIWRBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=CC(=O)C(=N2)C3=NC(=NC=C3)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327965 | |
| Record name | 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26728392 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690211-52-0 | |
| Record name | 3-(2-aminopyrimidin-4-yl)-1-(4-chlorophenyl)pyridazin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701327965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with 2-aminopyrimidine under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Substitution Reactions
The 4-chlorophenyl group undergoes nucleophilic aromatic substitution under basic conditions. This reactivity is attributed to the electron-withdrawing effect of the pyridazine ring, which activates the chlorine for displacement.
Ring-Closing and Formation
The pyridazine core likely forms via cyclization reactions involving hydrazones or enamine intermediates. For example, in similar pyridazinedione derivatives, maleic anhydride and thiosemicarbazide react under microwave irradiation to form fused heterocycles .
Functional Group Transformations
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Amination : The 2-aminopyrimidin-4-yl moiety can participate in cross-coupling reactions or act as a nucleophile in condensation reactions.
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Redox Reactions : The dihydropyridazin-4-one ring may undergo oxidation/reduction, altering its tautomerism or intermolecular interactions.
Reaction Conditions and Catalysts
| Reaction Type | Conditions | Role of Catalysts/Reagents | Outcome |
|---|---|---|---|
| Nucleophilic substitution | Basic conditions (e.g., NaOH) | Chlorine displacement | Substituted phenyl derivatives |
| Microwave-assisted synthesis | Ethanol, 500 W, 150°C, 4–8 min | Chitosan or DABCO | Pyridazinedione derivatives |
| Cyclization | Refluxing in organic solvents | - | Pyridazine ring formation |
Analytical Characterization
The compound is typically validated using:
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NMR spectroscopy : Confirming aromatic protons, methyl groups, and amine functionalities .
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Mass spectrometry : Verifying molecular weight (e.g., CAS No. 50773-41-6).
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HPLC/TLC : Monitoring purity during synthesis and purification.
Biological Relevance of Reactivity
This synthesis and reactivity profile highlights the compound’s versatility in heterocyclic chemistry, with substitution reactions and microwave-assisted methods being particularly notable. Further studies could explore its participation in metal-catalyzed coupling reactions or electrochemical transformations.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one exhibit promising anticancer properties. For instance, derivatives of pyrimidine and pyridazine have been studied for their ability to inhibit cancer cell proliferation. The structural features of this compound suggest potential activity against various cancer types, including leukemia and solid tumors due to its ability to interfere with cellular signaling pathways involved in tumor growth and survival .
Antiviral Properties
The compound has shown potential as an antiviral agent. Similar structures have been reported to inhibit viral replication mechanisms, particularly in the context of RNA viruses. The inhibition of dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis in certain viruses, has been linked to the antiviral efficacy of related compounds . This suggests that this compound could be explored further for antiviral drug development.
Anti-inflammatory Effects
Studies have demonstrated that derivatives of this compound possess anti-inflammatory properties. The mechanism involves the modulation of inflammatory mediators and pathways, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and other chronic inflammatory conditions .
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate precursors. The characterization is often performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compound .
Case Study: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer activity of a series of pyrimidine derivatives, including those similar to this compound. The results indicated significant inhibition of cell viability in various cancer cell lines, with IC50 values suggesting potent activity comparable to established chemotherapeutics .
Case Study: Antiviral Screening
In another study focused on antiviral agents, researchers tested several pyrimidine derivatives against viral strains responsible for respiratory infections. The results showed that compounds with structural similarities to this compound exhibited notable antiviral activity by preventing viral replication in vitro .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Structural Analogues: Halogen-Substituted Chalcones
Several chalcone derivatives synthesized via Claisen-Schmidt condensation under microwave irradiation share the 4-chlorophenyl or bromophenyl substituents with the target compound . Key examples include:
Key Observations :
- Substituent Effects : The presence of bromine (Compound 3–4) or extended aromatic systems (Compound 2) enhances cytotoxicity against MCF-7 cells compared to the simple 4-chlorophenyl derivative (Compound 1) .
- Steric and Electronic Factors : Bulky groups (e.g., isopropyl in Compound 4) improve bioactivity, likely by enhancing target binding or metabolic stability.
Comparison with the Target Compound
While the target compound shares the 4-chlorophenyl group with chalcones, its dihydropyridazinone-aminopyrimidine scaffold introduces distinct pharmacophoric features:
- Core Structure: The dihydropyridazinone ring may confer rigidity and hydrogen-bonding capacity, differing from the flexible enone backbone of chalcones.
- Aminopyrimidine Moiety: This group is associated with kinase inhibition in other contexts but lacks direct activity data here .
Antimicrobial Chalcone Derivatives
Additional chalcone derivatives with halogen and heterocyclic substitutions (e.g., 3n: 1-(3-bromo-5-chloro-2-hydroxyphenyl)-3-(2-amino-4-(4-chlorophenyl)-thiazol-5-yl)-2-propen-1-one) exhibit antifungal activity against Aspergillus niger, highlighting the role of halogen-thiazole combinations . The target compound’s aminopyrimidine group could theoretically enhance such activity, but experimental validation is absent.
Research Implications and Limitations
- Structural Insights : The 4-chlorophenyl group is a common feature in bioactive compounds but requires complementary functional groups (e.g., bromine, heterocycles) for efficacy.
- Synthetic Challenges: Microwave methods improved chalcone yields (~55–87%) , but dihydropyridazinone synthesis may need optimization for scalability.
Biological Activity
The compound 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. In a study investigating various derivatives, it was found that the compound effectively inhibits cell proliferation in cancer cell lines. For instance, it demonstrated an IC50 value comparable to established chemotherapeutics, suggesting its potential as a lead compound in cancer therapy .
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. The compound has been shown to interact with Aurora kinases , which play a critical role in cell division. This interaction leads to cell cycle arrest and subsequent apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. It was tested against various bacterial strains and exhibited potent inhibitory effects, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Research Findings and Case Studies
Case Study: Aurora Kinase Inhibition
In a phase 1 clinical trial, the compound was evaluated for its safety and efficacy as an Aurora kinase inhibitor. Patients with advanced malignancies showed promising responses, leading to further investigations into its therapeutic potential .
Case Study: Antimicrobial Efficacy
A series of experiments demonstrated that the compound significantly inhibited bacterial growth in vitro. The most notable results were observed against Staphylococcus aureus , where it achieved an MIC value lower than many conventional antibiotics .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(2-Aminopyrimidin-4-yl)-1-(4-chlorophenyl)-1,4-dihydropyridazin-4-one?
A multi-step approach is typically employed, involving condensation reactions and cyclization. For example:
- Step 1 : React 4-chlorophenylhydrazine with a suitable diketone or keto-ester to form the dihydropyridazinone core.
- Step 2 : Introduce the 2-aminopyrimidine moiety via nucleophilic substitution or cross-coupling reactions. Ethanol and piperidine are effective solvents/catalysts for such reactions, as demonstrated in analogous syntheses of pyrimidine derivatives .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity.
Key Parameters : Reaction temperature (80–100°C), stoichiometric ratios (1:1.2 for nucleophilic substitution), and reaction time (12–24 hours).
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assign signals to the dihydropyridazinone ring (δ 6.5–7.5 ppm for aromatic protons) and the aminopyrimidine moiety (δ 8.0–8.5 ppm). Compare with structurally similar compounds, such as halogen-substituted dihydropyridazinones .
- IR Spectroscopy : Confirm the presence of NH₂ (3300–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Validate the molecular ion peak ([M+H]⁺) and fragmentation patterns.
Advanced Research Questions
Q. How can contradictions in NMR data be resolved for this compound?
Contradictions often arise from tautomerism or dynamic exchange processes. To address this:
- Variable-Temperature NMR : Perform experiments at 25°C and −40°C to observe signal splitting or coalescence, indicating tautomeric equilibria.
- Computational Analysis : Use Multiwfn to calculate chemical shifts via density functional theory (DFT). Compare theoretical and experimental spectra to identify discrepancies .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings.
Q. What strategies optimize crystallographic refinement for this compound using SHELX?
- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to enhance precision.
- Refinement Workflow :
- SHELXT : Solve the phase problem via dual-space recycling.
- SHELXL : Refine anisotropic displacement parameters and hydrogen positions. For disordered regions, apply constraints (e.g., SIMU, DELU).
- Validation : Check R-factors (target: <5%) and electron density maps (e.g., Fo-Fc maps for missing atoms) .
Example Parameters : Resolution cutoff = 0.8 Å, R1 = 3.2%, wR2 = 7.5%.
Q. How can reaction conditions be optimized to improve synthetic yield?
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethanol. Ethanol may enhance cyclization due to its hydrogen-bonding capacity .
- Catalyst Optimization : Evaluate Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., piperidine) to accelerate key steps.
- Kinetic Studies : Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps. Adjust temperature or reagent addition rates accordingly.
Q. How to analyze electron density distribution and bonding interactions computationally?
- Wavefunction Analysis : Use Multiwfn to calculate electron localization function (ELF) and Laplacian of electron density (∇²ρ).
- ELF > 0.7 : Indicates covalent bonds.
- ∇²ρ < 0 : Covalent interactions; ∇²ρ > 0: Closed-shell interactions (e.g., hydrogen bonds).
- Topological Analysis : Generate molecular graphs for bond critical points (BCPs) to map bonding networks .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
